3-Phenoxybenzaldehyde-d5
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Overview
Description
3-Phenoxybenzaldehyde-d5 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, which can be leveraged in various applications such as spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzaldehyde-d5 typically involves the deuteration of phenol followed by a coupling reaction with benzaldehyde. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, often using deuterium oxide (D2O) as a source of deuterium. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzaldehyde-d5 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzoic acid.
Reduction: 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenoxybenzaldehyde-d5 is used in a variety of scientific research applications, including:
Chemistry: As a deuterated compound, it is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It can be used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Industry: Used in the development of advanced materials and chemical processes where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzaldehyde-d5 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In biological systems, the compound can act as a tracer, allowing researchers to follow its path and interactions within the system.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzoic acid
- 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzyl alcohol
- 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzene
Uniqueness
3-Phenoxybenzaldehyde-d5 is unique due to its specific deuteration pattern, which provides distinct advantages in spectroscopic studies and tracer applications. Compared to non-deuterated analogs, it offers improved stability and different reactivity profiles, making it valuable in various research fields.
Biological Activity
3-Phenoxybenzaldehyde-d5, a deuterated derivative of 3-phenoxybenzaldehyde, is a compound of interest due to its potential biological activities and applications in various fields including pharmacology and toxicology. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.
- Molecular Formula : C₁₃H₅D₅O₂
- Molecular Weight : 203.25 g/mol
- CAS Number : 1330277-43-4
- Density : Approximately 1.2 g/cm³
- Boiling Point : 392.4 °C
Biological Activity Overview
This compound has been studied for its various biological activities, particularly its effects on cellular processes and its potential as a therapeutic agent. Key findings include:
Complement Pathway Inhibition
Research indicates that 3-phenoxybenzaldehyde exhibits weak inhibition of the classical complement pathway, which plays a crucial role in the immune response. This activity may have implications in managing autoimmune diseases and inflammatory conditions .
Hemolytic Activity
The compound has also shown hemolytic activity, which refers to its ability to lyse red blood cells. This property can be significant in understanding its effects on blood-related disorders and potential toxicity .
Toxicological Studies
A comprehensive evaluation of the toxicological profile of this compound reveals several important aspects:
- Acute Toxicity : The compound has been tested for acute toxicity, with findings suggesting that it may cause skin irritation and allergic reactions upon contact .
- Safety Classifications : According to safety data sheets, it is classified as a skin irritant (Category 2) and an eye irritant (Category 2), indicating the need for caution during handling .
Study on Insecticidal Properties
A significant body of research has focused on the insecticidal properties of phenoxybenzaldehyde derivatives, including this compound. For instance, studies have demonstrated that compounds in this class can affect insect behavior and physiology, potentially serving as effective pesticides against agricultural pests .
Metabolism Studies
Metabolic studies have indicated that compounds similar to 3-phenoxybenzaldehyde undergo biotransformation in biological systems, which can impact their efficacy and toxicity profiles. Understanding these metabolic pathways is essential for assessing the safety and therapeutic potential of these compounds .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₅D₅O₂ |
Molecular Weight | 203.25 g/mol |
Boiling Point | 392.4 °C |
Density | ~1.2 g/cm³ |
Acute Toxicity | Causes skin/eye irritation |
Complement Inhibition | Weak classical pathway inhibition |
Properties
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGCTNJRREZHZ-FSTBWYLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.